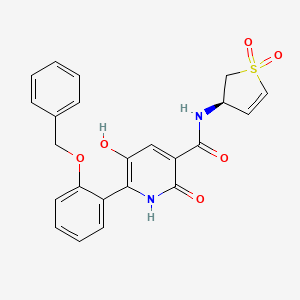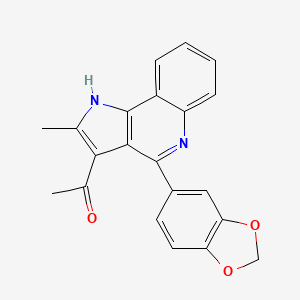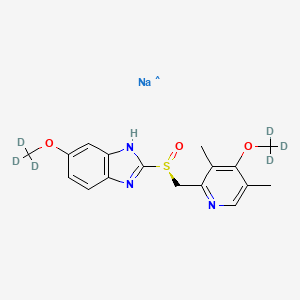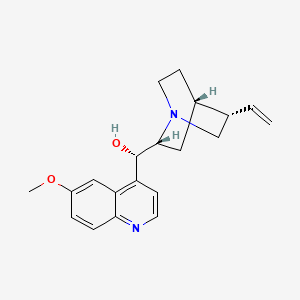
6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside: is a purine nucleoside analogue with significant antitumor activity. It is known for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. This compound is also utilized in click chemistry due to its azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside involves the introduction of an azide group to the ribose moiety of 6-Methylpurine. This can be achieved through a series of chemical reactions, including nucleophilic substitution and protection-deprotection steps. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide for the azide-alkyne cycloaddition .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to ensure consistency .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the purine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the azide group to convert it into an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions, especially in the presence of suitable leaving groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium azide in the presence of copper(I) iodide for azide-alkyne cycloaddition.
Major Products:
Oxidation: Oxidized purine derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted purine nucleosides depending on the nature of the nucleophile.
科学研究应用
Chemistry: 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside is widely used in click chemistry for the synthesis of complex molecules. Its azide group allows for efficient and selective reactions with alkyne-containing compounds .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its ability to inhibit DNA synthesis makes it a valuable tool for investigating cellular processes and pathways involved in DNA replication .
Medicine: The antitumor activity of this compound has been explored in cancer research. It has shown potential in targeting indolent lymphoid malignancies and other types of cancer by inducing apoptosis and inhibiting cell proliferation .
Industry: In the pharmaceutical industry, this compound is used in the development of anticancer drugs. Its unique chemical properties make it a valuable intermediate in the synthesis of various therapeutic agents .
作用机制
The mechanism of action of 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside involves the inhibition of DNA synthesis and induction of apoptosis. The compound targets DNA polymerase, preventing the incorporation of nucleotides into the growing DNA strand. This leads to the accumulation of DNA damage and triggers apoptotic pathways, ultimately resulting in cell death .
相似化合物的比较
6-Methylpurine riboside: Another purine nucleoside analogue with similar antitumor activity.
2′-β-C-Methyl-beta-D-6-methylpurine riboside: A compound with similar chemical structure and biological activity.
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A nucleoside analogue with comparable anticancer properties
Uniqueness: 6-Methylpurine-|A-D-(3-azido-3-deoxy)riboside is unique due to its azide group, which allows for click chemistry applications. This feature distinguishes it from other similar compounds and expands its utility in chemical synthesis and research .
属性
分子式 |
C11H13N7O3 |
|---|---|
分子量 |
291.27 g/mol |
IUPAC 名称 |
(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-(6-methylpurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13N7O3/c1-5-7-10(14-3-13-5)18(4-15-7)11-9(20)8(16-17-12)6(2-19)21-11/h3-4,6,8-9,11,19-20H,2H2,1H3/t6-,8?,9+,11-/m1/s1 |
InChI 键 |
HPBJRUZZQUZFRC-DZNMIZDJSA-N |
手性 SMILES |
CC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)N=[N+]=[N-])O |
规范 SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N=[N+]=[N-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)



![2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-4-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid](/img/structure/B12394932.png)
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12394943.png)

![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12394953.png)
![(2S)-2-[(2,6-dimethylbenzoyl)amino]-3-[4-[3-(pyridin-2-ylamino)propoxy]phenyl]propanoic acid](/img/structure/B12394959.png)

![(3R,6S,8R,12R,15R,16R,18S)-15-[(2R,5R)-5,6-dihydroxy-6-methyl-4-oxoheptan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12394965.png)


